Geranylcitronellol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3/b18-11+,19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWFMIAGZQACFE-NWLVNBMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51446-64-1, 36237-66-8 | |
| Record name | Geranylcitronellol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051446641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranylcitronellol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032147 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Methodologies for Structural Elucidation and Characterization of Geranylcitronellol
Spectroscopic Techniques for Comprehensive Structural Delineation
Spectroscopy is the cornerstone for the structural analysis of organic molecules. For Geranylcitronellol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity, stereochemistry, and molecular weight.
NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution or solid state. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework of a molecule.
One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For a complex molecule like this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, methylene (B1212753) protons along the chain, methine protons at chiral centers, and protons near the double bond and alcohol functional group. Overlapping signals, particularly in the aliphatic region, are common and often require two-dimensional techniques for full resolution. libretexts.org
The ¹³C NMR spectrum displays a single peak for each unique carbon atom, providing a count of the distinct carbons in the structure. The chemical shift of each carbon indicates its functional type (e.g., alkyl, alkenyl, alcohol-bearing). While ¹³C NMR spectra are generally simpler due to the absence of carbon-carbon coupling in routine experiments, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: As experimental data for this compound is not readily available, this table presents predicted values for a representative structure, (6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol, which is sometimes referred to as this compound. np-mrd.org Actual experimental values may vary.)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C-1 | 61.2 | 3.66 |
| C-2 | 41.5 | 1.54 |
| C-3 | 31.8 | 1.80 |
| C-4 | 39.7 | 2.05 |
| C-5 | 24.5 | 2.10 |
| C-6 | 125.1 | 5.10 |
| C-7 | 135.0 | - |
| C-8 | 39.7 | 2.05 |
| C-9 | 24.5 | 2.10 |
| C-10 | 125.1 | 5.10 |
| C-11 | 135.0 | - |
| C-12 | 39.7 | 2.05 |
| C-13 | 24.5 | 2.10 |
| C-14 | 125.1 | 5.10 |
| C-15 | 131.3 | - |
| C-16 | 25.7 | 1.68 |
| C-17 | 17.7 | 1.60 |
| C-18 | 16.0 | 1.60 |
| C-19 | 16.0 | 1.60 |
| C-20 | 16.0 | 1.60 |
2D NMR techniques spread spectral information across two frequency axes, resolving the signal overlap seen in 1D spectra and revealing correlations between nuclei. libretexts.orgwikipedia.orgucl.ac.uk
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. ua.eslongdom.org Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks within this compound and establishing the sequence of methylene and methine groups.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. ua.esprinceton.edu For this compound, a TOCSY experiment could identify all protons belonging to a contiguous fragment of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are bonded. ucl.ac.ukprinceton.edu NOESY is crucial for determining the stereochemistry and conformation of this compound, for example, by showing through-space correlations that define the geometry around double bonds or the relative orientation of substituents at chiral centers.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates each proton with the carbon atom to which it is directly attached. emerypharma.comwikipedia.org This powerful technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are separated by two or three bonds. emerypharma.comprinceton.edu This long-range correlation is vital for piecing together the molecular skeleton. It connects different fragments identified by COSY and confirms the placement of quaternary carbons and functional groups by showing their correlation to nearby protons. researchgate.net
While solution-state NMR is most common, solid-state NMR (ssNMR) provides unique insights into the structure and dynamics of molecules in the solid phase. preprints.org For this compound, ssNMR could be used to:
Characterize different crystalline forms (polymorphs), which may have distinct conformations. europeanpharmaceuticalreview.com
Study the molecule's conformation and packing in a crystalline lattice. nih.gov
Investigate the dynamics and interactions of this compound when incorporated into semi-solid matrices, such as lipid membranes or polymer-based formulations. europeanpharmaceuticalreview.comnih.gov Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, leading to higher resolution spectra. preprints.orgazom.com
In cases of extreme spectral overlap or for elucidating biosynthetic pathways, isotope labeling is an invaluable tool. core.ac.uk This involves introducing NMR-active isotopes like ¹³C, ¹⁵N, or ²H (deuterium) into the molecule. acs.org
¹³C Labeling: By growing an organism that produces this compound on a ¹³C-labeled precursor (like [¹³C]-glucose or [¹³C]-acetate), the resulting diterpenoid becomes enriched with ¹³C. This enhances signal intensity and enables experiments like INADEQUATE, which shows direct carbon-carbon correlations, providing a definitive map of the carbon skeleton. ua.es
Deuterium (B1214612) Labeling: Selective incorporation of deuterium at specific positions can simplify complex ¹H NMR spectra by replacing proton signals with the much broader, often invisible, deuterium signal. This can help assign neighboring proton signals more easily. Perdeuteration, combined with ¹³C/¹⁵N labeling, is a strategy used to reduce line broadening in large biomolecules, a principle that can be applied to complexes involving this compound.
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. wikipedia.org When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components in a mixture. ui.ac.idnih.gov
For this compound, electron ionization (EI) would cause the molecule to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is characteristic of the molecule's structure. libretexts.org For a long-chain alcohol like this compound, common fragmentation pathways would include:
Loss of a water molecule ([M-18]⁺): A characteristic fragmentation for alcohols. mdpi.com
Alpha-cleavage: Breakage of the bond adjacent to the oxygen atom.
Cleavage along the isoprenoid chain: Fragmentation at various points along the aliphatic chain, often leading to a series of peaks separated by masses corresponding to isoprene (B109036) units or their fragments. mdpi.com
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Based on fragmentation patterns of similar terpenoid alcohols like Citronellol (B86348) and Geraniol (B1671447) mdpi.comresearchgate.net)
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 294 | [M]⁺ (Molecular Ion) | - |
| 276 | [M-H₂O]⁺ | Loss of water from the alcohol group |
| 138 | [C₁₀H₁₈]⁺ | Cleavage of the C10-C11 bond (loss of the citronellyl side chain) |
| 123 | [C₉H₁₅]⁺ | Loss of water and a methyl group from fragment at m/z 138 |
| 69 | [C₅H₉]⁺ | Characteristic isoprene unit fragment |
| 41 | [C₃H₅]⁺ | Allylic carbocation, common in terpenes |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. measurlabs.comresearchgate.netinnovareacademics.in Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios to four or more decimal places. alevelchemistry.co.uk This high level of accuracy allows for the unambiguous determination of the molecular formula from a measured mass. innovareacademics.in For this compound, with a molecular formula of C₂₀H₃₆O, the expected monoisotopic mass is 292.2766 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can confirm this exact mass, thereby distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. researchgate.netfilab.fr This capability is indispensable for confirming the identity of this compound in complex mixtures.
Tandem Mass Spectrometry (MS/MS) for Structural Inference
Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org This process, often involving collision-induced dissociation (CID), helps to piece together the molecule's structural backbone. labmanager.com In an MS/MS experiment, the this compound molecular ion (the precursor ion) is isolated in the first stage of the mass spectrometer (MS1). nationalmaglab.org It is then subjected to fragmentation in a collision cell, and the resulting fragment ions (product ions) are analyzed in the second stage (MS2). nationalmaglab.orgyoutube.com The fragmentation pattern is characteristic of the molecule's structure. For terpenoids like this compound, common fragmentation pathways include the loss of water (H₂O) and various hydrocarbon fragments, providing clues about the location of the hydroxyl group and the arrangement of the isoprenoid units. mdpi.com This technique is instrumental in distinguishing between isomers, which may have identical mass spectra in a single-stage MS experiment. wikipedia.org
Ionization Techniques in this compound Characterization
The choice of ionization technique is crucial in mass spectrometry as it dictates the nature and extent of fragmentation. uva.nl
Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte. wikipedia.orglibretexts.org EI often causes extensive fragmentation, which can be highly useful for structural elucidation and for creating reproducible mass spectra that can be compared against library databases. libretexts.orgshimadzu.com.sg However, for some molecules, the molecular ion peak may be weak or absent. libretexts.org The fragmentation of this compound under EI would likely involve characteristic losses related to its alcohol functional group and terpene structure. mdpi.com
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly well-suited for polar and large molecules. nih.gov It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov This makes it ideal for accurately determining the molecular weight of this compound.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, primarily used for large, non-volatile molecules. While less common for a molecule of this compound's size, it could be employed, especially for derivatized forms.
Atmospheric Pressure Photoionization (APPI): APPI is suitable for non-polar compounds that are difficult to ionize by ESI or APCI. nih.gov However, for some terpene hydroperoxides, it has been found to be less suitable than ESI and APCI. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar, volatile compounds and can provide molecular weight information. uva.nl It often results in more fragmentation than ESI but less than EI. uva.nl
| Ionization Technique | Principle | Fragmentation | Primary Information |
| Electron Ionization (EI) | High-energy electrons impact the analyte. libretexts.org | Extensive | Structural Detail |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol. nih.gov | Minimal ("Soft") | Molecular Weight |
| MALDI | A laser strikes a matrix containing the analyte. | Minimal ("Soft") | Molecular Weight (Large Molecules) |
| APPI | Vapors are ionized by photons. nih.gov | Variable | Molecular Weight |
| APCI | A corona discharge ionizes the solvent gas, which then ionizes the analyte. uva.nl | Moderate | Molecular Weight & Some Structure |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. bellevuecollege.edunih.gov The bonds within a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic spectrum. bellevuecollege.edu For this compound, the IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group. utdallas.edu Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching of the alkane parts of the molecule. libretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. msu.edutechnologynetworks.com Since this compound contains isolated double bonds and does not have a conjugated chromophore, it is not expected to show significant absorption in the UV-Vis region (200-800 nm). msu.edu The absence of strong UV-Vis absorption can itself be a piece of corroborating evidence for its structure.
X-Ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. malvernpanalytical.com This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure. malvernpanalytical.com For this compound, which is a waxy solid or oil at room temperature, obtaining a single crystal suitable for XRD analysis can be challenging. However, if a crystalline derivative of this compound were prepared, XRD could provide precise bond lengths, bond angles, and stereochemical information, offering an unambiguous structural determination. Powder XRD could also be used to characterize the crystallinity of a solid sample of this compound. researchgate.net Studies on similar terpene alcohols, like menthol, have demonstrated the utility of XRD in confirming the crystalline nature of the material. researchgate.net
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from complex mixtures, such as essential oils, and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. scitepress.orgmdpi.comlongdom.org In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum for each separated peak. researchgate.net
The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of this compound. mdpi.com By comparing the obtained mass spectrum with libraries of known compounds (like NIST), the identity of this compound can be confirmed. researchgate.net Furthermore, GC-MS is a powerful quantitative tool. By integrating the peak area of this compound in the chromatogram, its concentration in a sample can be determined, which is crucial for purity assessment. mdpi.com The technique's high sensitivity allows for the detection of trace impurities. scitepress.org
| Parameter | Information Provided |
| Retention Time (GC) | Characteristic of the compound under specific chromatographic conditions. |
| Mass Spectrum (MS) | Provides molecular weight and fragmentation pattern for structural identification. |
| Peak Area (GC) | Proportional to the concentration of the compound. |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Non-Volatile Components
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of non-volatile or thermally labile compounds, a category that includes the diterpene alcohol this compound and its derivatives. pjoes.com These techniques separate components from a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
In the context of this compound, HPLC is frequently employed for quantification and purity assessment, particularly in complex matrices like plant extracts or formulated products. rsdjournal.org For instance, the quantification of geranylgeraniol (B1671449), a related diterpene alcohol, in extracts of Pterodon emarginatus fruits was successfully achieved using HPLC, demonstrating the method's utility in analyzing complex natural product mixtures. rsdjournal.org The selection of the column, typically a reversed-phase C18 column, and the mobile phase composition are critical parameters that are optimized to achieve adequate separation. rsdjournal.orgnih.gov Detection is commonly performed using a UV detector, as the double bonds in the this compound structure allow for UV absorbance. nih.gov
UHPLC offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. csic.es This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. While specific UHPLC methods for this compound are not extensively detailed in the provided search results, the development of a UHPLC-MS/MS method for the quantification of geraniol metabolites highlights the applicability of this high-resolution technique for related terpene compounds. rsc.org The enhanced separation power of UHPLC would be particularly beneficial for resolving this compound from other closely related isomers or degradation products that might be present in a sample.
A summary of typical HPLC conditions used for the analysis of related terpene alcohols is presented in the table below.
| Parameter | HPLC for Geranylgeraniol in Pterodon emarginatus Extract rsdjournal.org | HPLC for Geranylgeraniol in Rice nih.gov |
| Column | Not specified | Reversed-phase C18 (Capcellpak C18, 4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | Not specified | Methanol/50 mM ammonium (B1175870) acetate (B1210297) aqueous solution (85:15; v/v) |
| Flow Rate | Not specified | 0.5 ml/min |
| Detection | Not specified | UV at 220 nm |
| Temperature | Not specified | 40°C |
Chiral Chromatography for Enantiomeric Purity and Configuration
This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. gate2biotech.com The determination of the enantiomeric purity and the absolute configuration of each enantiomer is crucial, as different enantiomers can exhibit distinct biological activities. umons.ac.belibretexts.org Chiral chromatography is the primary technique used for the separation and quantification of enantiomers. chromatographyonline.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com The choice of the CSP is critical for achieving successful enantiomeric resolution. For acyclic terpene alcohols like this compound, enantioselective gas chromatography with a chiral column has been effectively used to determine the absolute configurations. gate2biotech.comumons.ac.be For instance, the absolute configurations of citronellol and 2,3-dihydrofarnesol (B1256487) in the marking pheromones of bumblebees were determined using enantioselective gas chromatography on a capillary column coated with a cyclodextrin (B1172386) derivative. gate2biotech.comumons.ac.be
While direct chiral HPLC methods for this compound are not explicitly detailed in the provided results, the principles of chiral separation are broadly applicable. researchgate.net The process involves creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector of the stationary phase, which allows for their separation. chromatographyonline.com Common types of CSPs used in HPLC include those based on polysaccharides, Pirkle-type phases, and macrocyclic glycopeptides. chromatographyonline.com
An alternative to direct chiral chromatography is the use of a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. libretexts.org This indirect approach, however, requires an additional reaction step. libretexts.org
Hyphenated Chromatographic-Spectroscopic Systems (e.g., LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provides a powerful tool for the structural elucidation and sensitive quantification of this compound. creative-proteomics.com This hyphenated technique combines the separation capabilities of LC with the mass-analyzing power of MS, offering high selectivity and sensitivity. google.com
In an LC-MS system, the eluent from the LC column is introduced into the mass spectrometer's ion source, where molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). LC-MS/MS takes this a step further by performing a second stage of mass analysis. creative-proteomics.com In this process, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) mode provides exceptional specificity and is widely used for quantitative analysis in complex matrices. creative-proteomics.com
For this compound and related terpenes, LC-MS/MS is particularly valuable for:
Trace-level quantification: The high sensitivity of LC-MS/MS allows for the detection and quantification of very low concentrations of the analyte. creative-proteomics.com This is demonstrated by the development of an LC-MS/MS method for the determination of farnesol (B120207) and geranylgeraniol in rat tissues, which required derivatization to enhance sensitivity. nih.gov
Metabolite identification: LC-MS/MS is instrumental in identifying metabolites of this compound in biological samples. A study on geraniol metabolites in human urine successfully used UPLC-MS/MS to quantify compounds like 8-carboxygeraniol and Hildebrandt acid. rsc.orgnih.gov
Structural confirmation: The fragmentation pattern obtained from MS/MS provides valuable structural information that can be used to confirm the identity of a compound.
The table below summarizes the application of LC-MS/MS in the analysis of related terpene compounds.
| Analyte(s) | Matrix | Method | Key Findings | Reference |
| Farnesol and Geranylgeraniol | Rat Liver and Testis | LC-MS/MS with chemical derivatization | Developed a precise and accurate method for simultaneous quantification. | nih.gov |
| Geraniol Metabolites | Human Urine | UPLC-MS/MS | Quantified urinary metabolites as potential biomarkers of geraniol exposure. | rsc.org |
| Geraniol | Flavors and Fragrances | LC-MS/MS | Established a rapid and sensitive method for geraniol detection. | google.com |
Integrated Computational Approaches for Structure Elucidation and Verification
Computational chemistry has become an increasingly vital component in the structural elucidation of natural products, including terpenes like this compound. acs.orgchemrxiv.org These methods, when integrated with experimental spectroscopic data, provide a powerful workflow for confirming planar structures and assigning relative and absolute stereochemistry, especially for conformationally flexible molecules. mdpi.comresearchgate.net
A common approach involves the use of Density Functional Theory (DFT) to predict NMR chemical shifts and optical rotation values for all possible stereoisomers of a compound. mdpi.comresearchgate.net These calculated values are then compared with the experimental data. The isomer whose calculated data most closely matches the experimental results is assigned as the correct structure. mdpi.com This methodology has been successfully applied to determine the configuration of linear diterpenes, which, like this compound, possess high conformational flexibility that can complicate traditional structure elucidation methods like NOESY NMR. mdpi.comresearchgate.net
Computer-assisted structure elucidation (CASE) programs can also be employed. acs.org These tools can help to assemble possible structures based on NMR correlation data, which can then be further validated through computational methods. acs.org
Furthermore, computational approaches are being developed to predict the function of terpene synthases, the enzymes responsible for the biosynthesis of the vast array of terpene structures. plos.org By combining sequence and structure information with machine learning, researchers can predict the carbocation specificity of these enzymes, offering insights into the biosynthetic pathways leading to compounds like this compound. plos.org This integration of computational biology with analytical chemistry provides a more holistic understanding of terpene diversity.
The integration of these computational tools with experimental techniques like NMR and MS/MS creates a synergistic approach that significantly enhances the confidence and accuracy of structural assignments for complex molecules like this compound. acs.org
Chemical Synthesis and Derivatization Strategies for Geranylcitronellol
Total Synthesis Approaches and Methodological Advancements
The total synthesis of geranylcitronellol often involves the strategic coupling of smaller, readily available building blocks. A notable approach is the asymmetric synthesis of (S)-geranylcitronellol, which utilizes a conjugate addition reaction to establish the key stereocenter. researchgate.netresearchgate.net This method involves the TMSI-promoted conjugate addition of a homoallylic monoorganocopper reagent to a chiral α,β-unsaturated ester, such as 2-naphthyl-exo-bornylcrotonate. This reaction proceeds with high diastereomeric excess (over 98%), demonstrating a significant methodological advancement in controlling the stereochemistry of the final molecule. researchgate.netresearchgate.net
The general strategy for such syntheses can be outlined as follows:
Preparation of a Chiral Acceptor: A chiral α,β-unsaturated ester is prepared, often using a chiral auxiliary like exo-bornyl alcohol to direct the stereochemical outcome of the conjugate addition.
Formation of the Organocopper Reagent: A functionalized organocopper reagent, such as a homoallylic monoorganocopper reagent derived from a geranyl moiety, is prepared.
Conjugate Addition: The organocopper reagent is added to the chiral acceptor in the presence of a promoter like trimethylsilyl (B98337) iodide (TMSI). The chiral auxiliary guides the approach of the nucleophile, leading to a highly stereoselective carbon-carbon bond formation.
Removal of the Chiral Auxiliary and Functional Group Manipulation: The chiral auxiliary is cleaved, and the resulting ester is reduced to the corresponding alcohol, yielding the target (S)-geranylcitronellol. researchgate.netresearchgate.net
This approach highlights the power of using chiral auxiliaries in conjunction with organocopper chemistry to achieve highly stereoselective total syntheses of complex acyclic terpenes.
Semi-Synthetic Routes from Biologically Derived Precursors
Semi-synthesis, which starts from naturally abundant precursors, offers a more efficient alternative to total synthesis for accessing complex molecules. For this compound, potential precursors could include more common terpenes like geraniol (B1671447) (C10) or farnesol (B120207) (C15), which are produced in large quantities by various organisms. slideshare.net
A plausible semi-synthetic strategy for this compound could involve:
Chain Extension of a Terpene Alcohol: Starting with a C10 or C15 terpene alcohol, a C15 or C10 fragment, respectively, could be added through a variety of coupling reactions. For instance, the corresponding terpene halide (e.g., geranyl bromide) could be coupled with a suitable organometallic reagent derived from citronellal (B1669106) or a related C10 unit.
Modification of a Diterpene: Another approach could involve the modification of a C20 diterpene, such as geranylgeraniol (B1671449). acs.org This would require selective functionalization and subsequent carbon-carbon bond formation to introduce the additional five-carbon unit.
While specific examples for this compound are not extensively documented, the semi-synthesis of other terpenoids, like the conversion of artemisinic acid to artemisinin, demonstrates the feasibility of this approach for producing complex natural products. slideshare.net
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create complex molecules. rsc.org This approach is particularly well-suited for the synthesis of chiral compounds like this compound. While a specific chemoenzymatic route to this compound is not yet established, the synthesis of other terpenes provides a blueprint for how such a process might be designed. nih.govresearchgate.net
A potential chemoenzymatic strategy could involve:
Enzymatic Synthesis of a Chiral Building Block: An enzyme, such as a lipase (B570770) or an alcohol dehydrogenase, could be used to produce a chiral C10 or C15 precursor with high enantiomeric purity. For example, a biocatalytic reduction of a ketone or a kinetic resolution of a racemic alcohol could be employed. mdpi.com
Chemical Coupling: The enzymatically produced chiral fragment could then be coupled to a second terpene-derived fragment using standard organic synthesis methods.
Enzymatic Functionalization: Alternatively, a pre-assembled achiral precursor of this compound could be selectively hydroxylated or otherwise functionalized using an enzyme like a cytochrome P450 monooxygenase to introduce the desired chirality.
The use of promiscuous enzymes that can accept non-natural substrates is a growing area of research and holds promise for the development of novel chemoenzymatic routes to a wide range of terpenoids, including this compound. researchgate.netdoi.org
Synthesis of Labeled Analogs for Mechanistic Studies (e.g., Deuterium-Labeled Compounds)
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and enzyme kinetics. nih.gov The synthesis of deuterium-labeled this compound would allow researchers to trace the fate of the molecule in biological systems and to probe the mechanisms of enzymes that metabolize it.
Methods for the synthesis of deuterium-labeled terpenes typically involve the use of deuterated reagents at a key step in the synthesis. smolecule.com For this compound, this could be achieved by:
Reduction with a Deuterated Reducing Agent: A carbonyl group in a precursor molecule could be reduced to a hydroxyl group using a deuterium-labeled reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This would introduce one or two deuterium (B1214612) atoms at a specific position.
Catalytic Deuteration: A double bond in a precursor could be saturated using deuterium gas (D₂) in the presence of a catalyst. This method allows for the introduction of two deuterium atoms across the double bond.
Use of Deuterated Building Blocks: The synthesis could start from a commercially available or custom-synthesized deuterated building block, such as deuterated citronellal or geraniol. smolecule.com
For example, the synthesis of citronellol-d2 can be achieved through the catalytic hydrogenation of citronellal using deuterium gas. A similar strategy could be applied to a suitable precursor to obtain deuterium-labeled this compound.
| Labeling Method | Deuterium Source | Position of Labeling |
| Reduction | NaBD₄ or LiAlD₄ | At a carbon bearing a hydroxyl group |
| Catalytic Hydrogenation | D₂ gas | Across a carbon-carbon double bond |
| Labeled Precursor | Deuterated starting material | Varies depending on the precursor |
Derivatization for Enhanced Stability or Specific Research Applications
Derivatization is the chemical modification of a compound to enhance its properties for a specific application. smolecule.com For this compound, derivatization could be used to:
Improve Analytical Properties: For analytical techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), derivatization can improve volatility, thermal stability, and ionization efficiency. mdpi.com For instance, silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether is a common derivatization strategy in GC analysis. greyhoundchrom.com
Introduce a Reporter Group: A fluorescent or chromophoric group can be attached to this compound to facilitate its detection and quantification in biological samples. researchgate.net
Common derivatization reactions for alcohols like this compound include:
| Derivatization Reaction | Reagent | Purpose |
| Esterification | Acetic anhydride, acyl chlorides | Enhance stability, alter aroma |
| Silylation | Trimethylsilyl chloride (TMSCl), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Improve GC performance |
| Glycosylation | Activated sugar donors | Increase water solubility, alter biological activity |
Stereoselective Synthesis of this compound Isomers
The control of stereochemistry is a critical aspect of the synthesis of this compound, as different stereoisomers can have distinct biological activities. The molecule contains multiple chiral centers and double bonds that can exist as E/Z isomers.
As discussed in section 4.1, the stereoselective synthesis of (S)-geranylcitronellol has been achieved using a conjugate addition reaction with a chiral auxiliary. researchgate.netresearchgate.net This approach provides excellent control over the stereocenter at the citronellol (B86348) moiety.
The stereochemistry of the double bonds in the geranyl portion of the molecule is typically controlled by the stereochemistry of the starting materials and the reaction conditions used for their coupling. For example, the use of stereochemically pure (E,E)-geranyl bromide as a starting material would lead to the formation of the corresponding (E,E)-geranylcitronellol isomer.
The synthesis of other stereoisomers of this compound would require the use of different chiral auxiliaries or chiral catalysts, or the development of alternative synthetic routes that allow for the selective formation of the desired stereoisomer. The principles of asymmetric synthesis, such as the use of chiral catalysts in hydrogenation or epoxidation reactions, could also be applied to control the stereochemistry of this compound and its precursors. nih.gov
Mechanistic Insights into Biological Interactions and Roles of Geranylcitronellol
Role in Plant Chemical Ecology and Defense Mechanisms
Plants produce a vast arsenal (B13267) of secondary metabolites to defend themselves against herbivores, pathogens, and environmental stressors. interesjournals.orgfrontiersin.org Terpenoids, a large and diverse class of these compounds derived from isoprene (B109036) units, are central to these defense strategies. interesjournals.org Geranylgeraniol (B1671449), as the precursor to C20 diterpenes, and its C10 monoterpene relative, geraniol (B1671447), play significant roles in plant chemical ecology.
The chemical and physical properties of a plant's surface, which is covered by a cuticle composed of cutin and waxes, form the first line of defense. nih.gov Volatile terpenoids, including geraniol, can be released from the plant surface to act as repellents against herbivores or as antimicrobial agents to protect against fungal and bacterial infections. interesjournals.orgeurekalert.org For instance, geraniol has demonstrated antifungal activity against pathogens like Neopestalotiopsis sp. and Colletotrichum gloeosporioides in tea plants (Camellia sinensis). eurekalert.org The biosynthesis of geraniol is catalyzed by enzymes such as geraniol synthase (GES), which uses geranyl pyrophosphate (GPP) as a substrate. eurekalert.orgresearchgate.net
Microbial Transformations and Bioconversion Pathways
Microorganisms, particularly yeasts like Saccharomyces cerevisiae, are capable of biotransforming terpenoids. researchgate.net This metabolic activity is significant in industries such as winemaking, where the conversion of grape-derived monoterpenes by yeast influences the final aroma and flavor profile of the wine. researchgate.net
Geraniol can be converted by S. cerevisiae into other valuable monoterpenoids. A key transformation is the reduction of geraniol to citronellol (B86348), a reaction catalyzed primarily by the enzyme Old Yellow Enzyme 2 (Oye2p). researchgate.net Additionally, the alcohol acetyltransferase Atf1p can acetylate geraniol to form geranyl acetate (B1210297). researchgate.net Such bioconversions demonstrate the metabolic plasticity of microbes and provide sustainable routes for producing various terpene derivatives. researchgate.net
Engineered microorganisms are now being developed to produce geraniol and other terpenes. researchgate.netgoogle.com By introducing and optimizing the expression of key enzymes like geraniol synthase, scientists can create microbial cell factories that produce these compounds from simple substrates like glycerol (B35011) or glucose. researchgate.net However, a challenge in these systems is the potential for the host microbe to further metabolize the target compound. For example, engineered E. coli producing geraniol can also convert it into derivatives like geranial, citronellol, and even the dimerization product geranylgeraniol, which can reduce the final yield of the desired product. researchgate.net
Some products of geraniol transformation have been evaluated for their biological activities. For instance, citral (B94496) and linalool, which can be derived from geraniol, have shown notable antibacterial activity against various Gram-positive bacteria. nih.gov
Modulation of Cellular Signaling Pathways
Geranylgeraniol and its phosphorylated form, geranylgeranyl pyrophosphate (GGPP), are pivotal in regulating fundamental cellular signaling pathways. Their influence stems from their essential role in the mevalonate (B85504) pathway and the subsequent modification of key signaling proteins.
The mevalonate (MVA) pathway is a critical metabolic route responsible for the biosynthesis of all isoprenoid compounds in eukaryotic cells, archaea, and some bacteria. google.comnih.gov The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal C5 building blocks of isoprenoids. mdpi.com
These C5 units are sequentially condensed by prenyltransferase enzymes to form longer chains. encyclopedia.pub
Geranyl pyrophosphate (GPP, C10) is formed from one molecule of DMAPP and one of IPP. encyclopedia.puboup.com
Farnesyl pyrophosphate (FPP, C15) is formed by the addition of another IPP molecule to GPP, a reaction catalyzed by FPP synthase. encyclopedia.pub FPP is a crucial branch point, serving as a precursor for sterols (like cholesterol), dolichols, and farnesylated proteins. encyclopedia.pubnih.gov
Geranylgeranyl pyrophosphate (GGPP, C20) is synthesized by adding a final IPP molecule to FPP, a step catalyzed by GGPP synthase. encyclopedia.pub
Geranylgeraniol (GGOH) is the alcohol form of GGPP and can be produced by the dephosphorylation of GGPP. google.com Conversely, free GGOH can be phosphorylated by a prenol kinase to form GGPP, allowing it to enter into cellular metabolic pathways. caymanchem.commalariaworld.org This salvage pathway enables cells to utilize exogenous GGOH. The balance between FPP and GGPP is crucial, as these molecules are directed towards different essential downstream processes, including protein prenylation. encyclopedia.pubpnas.org
| Precursor | Key Intermediate | Carbon Length | Key Products/Functions |
|---|---|---|---|
| Acetyl-CoA | HMG-CoA | C6 | Pathway entry point |
| IPP + DMAPP | Geranyl Pyrophosphate (GPP) | C10 | Precursor for monoterpenes |
| GPP + IPP | Farnesyl Pyrophosphate (FPP) | C15 | Protein farnesylation, Squalene (B77637) (Cholesterol), Dolichol |
| FPP + IPP | Geranylgeranyl Pyrophosphate (GGPP) | C20 | Protein geranylgeranylation, Carotenoids, Hormones |
Protein prenylation is a post-translational modification where an isoprenoid lipid (either a C15 farnesyl group or a C20 geranylgeranyl group) is covalently attached to a cysteine residue at or near the C-terminus of a target protein. iosrjournals.orgmedrxiv.org This modification is catalyzed by a family of enzymes called protein prenyltransferases. encyclopedia.pub The attachment of the hydrophobic prenyl tail facilitates the anchoring of otherwise soluble proteins to cellular membranes, which is essential for their proper localization and function. encyclopedia.pubmedrxiv.org
GGPP is the substrate for the enzyme geranylgeranyltransferase I (GGTase-I). nih.gov A primary class of proteins modified by geranylgeranylation is the Rho family of small GTP-binding proteins (GTPases), which includes Rho, Rac, and Cdc42. medrxiv.orgnih.govroyalsocietypublishing.org These proteins are critical molecular switches that regulate a vast number of cellular processes, including:
Cytoskeletal organization and dynamics royalsocietypublishing.org
Cell proliferation and cycle control royalsocietypublishing.org
Cellular adhesion and motility
Apoptosis (programmed cell death) iosrjournals.org
By providing the necessary GGPP for their modification, geranylgeraniol directly supports the function of these small GTPases. royalsocietypublishing.org A deficiency in GGPP, for example, due to inhibition of the MVA pathway by drugs like statins or bisphosphonates, leads to an accumulation of unprenylated, inactive GTPases. medrxiv.orgroyalsocietypublishing.org Supplementing with GGOH can reverse these effects by restoring the pool of GGPP, thereby rescuing protein prenylation and the function of Rho family proteins. nih.govroyalsocietypublishing.org
Geranylgeraniol has been identified as a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. jst.go.jpoup.com This pro-apoptotic activity makes it a compound of interest in oncology research. Studies have shown that GGOH can trigger apoptosis in different cellular models through distinct but sometimes overlapping mechanisms.
In human leukemia cells (HL-60, U937, K562), GGOH was found to be a powerful apoptosis inducer, with its activity being dependent on both concentration and time. jst.go.jpoup.com The process was characterized by DNA fragmentation, a hallmark of apoptosis, and the activation of caspase-3-like proteases, which are key executioner enzymes in the apoptotic cascade. oup.comnih.gov
Research in human hepatoma (HuH-7) cells revealed that GGOH-induced apoptosis involves the activation of a caspase cascade beginning with caspase-8. drjohnson.com This was accompanied by a downregulation of the anti-apoptotic protein Bcl-xL and a loss of the mitochondrial transmembrane potential, indicating the involvement of the mitochondrial (or intrinsic) pathway of apoptosis. drjohnson.com Blockade of the mevalonate pathway can also induce apoptosis related to mitochondrial dysfunction, an effect that can be rescued by the administration of GGOH. mdpi.commdpi.com
The mechanism appears to differ from that of some conventional chemotherapeutic drugs and involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade, which lies upstream of caspase activation in GGOH-induced apoptosis. nih.gov
| Cell Line | Cancer Type | Observed Effect of Geranylgeraniol | Reference |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | Potent induction of apoptosis, DNA fragmentation | jst.go.jp, oup.com |
| K562 | Myeloid Leukemia | Induction of apoptosis, JNK activation | oup.com, nih.gov |
| Molt-3 | Lymphoblastic Leukemia | Induction of apoptosis | oup.com |
| COLO 320 DM | Colon Adenocarcinoma | Induction of apoptosis | oup.com |
| HuH-7 | Hepatoma | Activation of caspase-8 and -9, downregulation of Bcl-xL | drjohnson.com |
The cyclic AMP (cAMP) signaling pathway is a universal and versatile cascade that regulates numerous physiological processes. genome.jp The central effector of this pathway is Protein Kinase A (PKA), which is activated by cAMP. nih.gov Once active, PKA phosphorylates a multitude of downstream substrates, thereby controlling cellular functions ranging from metabolism and gene transcription to cell growth and differentiation. nih.govmicrobialcell.com
While a direct, primary interaction between geranylgeraniol and the cAMP/PKA pathway is not extensively documented, a clear mechanistic intersection exists through the regulation of small GTPases. As established, GGOH is essential for the prenylation and activation of Rho family GTPases. royalsocietypublishing.org The cAMP/PKA pathway, in turn, is known to modulate the activity of these same GTPases. For instance, PKA can phosphorylate and inhibit RhoA, leading to changes in the actin cytoskeleton. nih.gov
Therefore, geranylgeraniol can be seen as a modulator of the cellular environment in which the cAMP/PKA pathway operates. The availability of GGOH determines the pool of active, membrane-bound Rho proteins that are subject to regulation by other signaling cascades, including PKA. nih.gov Specificity in cAMP signaling is often achieved by A-Kinase Anchoring Proteins (AKAPs), which localize PKA to specific subcellular compartments, placing it in close proximity to its targets, which can include regulators or effectors of the Rho GTPases. ous-research.no This creates a scenario of crosstalk where the state of protein prenylation (dependent on GGOH) can influence the ultimate output of cAMP/PKA signaling, and vice versa.
Impact on Steroidogenesis Pathways at the Cellular Level
Geranylgeraniol (GGOH), a naturally occurring C20 isoprenoid alcohol, has been identified as a significant modulator of steroidogenesis, the biological process responsible for producing steroid hormones. researchgate.netontosight.ai Research at the cellular level, particularly in testis-derived tumor cells (I-10), has demonstrated that GGOH can enhance the production of key steroid hormones, including testosterone (B1683101) and its precursor, progesterone. researchgate.net
The primary mechanism for this stimulatory effect involves the activation of the 3',5'-cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. researchgate.net In Leydig cells of the testes, steroidogenesis is initiated when luteinizing hormone (LH) activates its receptor, triggering adenylate cyclase to produce cAMP. researchgate.net This elevation in intracellular cAMP activates PKA, which in turn stimulates downstream proteins essential for hormone synthesis. researchgate.net Studies show that GGOH treatment increases intracellular cAMP levels and induces PKA activity, effectively enhancing this signaling cascade without altering the activity of phosphodiesterase, the enzyme that degrades cAMP. researchgate.net
A critical downstream target of the cAMP/PKA pathway is the Steroidogenic Acute Regulatory Protein (StAR). researchgate.net StAR facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of most steroid hormones. nih.govnih.gov By stimulating the cAMP/PKA pathway, GGOH treatment leads to increased mRNA and protein levels of StAR. researchgate.net This upregulation enhances the availability of cholesterol substrate for the cytochrome P450 side-chain cleavage enzyme (P450scc), which converts cholesterol to pregnenolone, a foundational precursor for all other steroid hormones. researchgate.netnih.gov
Table 1: Effect of Geranylgeraniol (GGOH) on Steroidogenesis Markers in Testis-Derived I-10 Cells This table summarizes research findings on how GGOH treatment influences key components of the steroidogenesis pathway at the cellular level.
| Marker | Function | Observed Effect of GGOH Treatment | Reference |
|---|---|---|---|
| Testosterone | Primary male sex hormone | Increased production | researchgate.net |
| Progesterone | Precursor to testosterone | Increased production | researchgate.net |
| cAMP (cyclic adenosine monophosphate) | Secondary messenger in steroidogenesis signaling | Increased intracellular levels | researchgate.net |
| PKA (Protein Kinase A) | Key enzyme activated by cAMP | Induced activity | researchgate.net |
| StAR (Steroidogenic Acute Regulatory Protein) | Transports cholesterol into mitochondria | Stimulated mRNA and protein levels | researchgate.net |
Biochemical Regulation of Inflammatory Responses (e.g., NF-κB activation)
Geranylgeraniol exhibits significant anti-inflammatory properties primarily through its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). researchgate.netnih.gov NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. mdpi.com Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. mdpi.com This frees NF-κB to translocate into the nucleus and activate gene transcription. researchgate.net
Research has shown that GGOH intervenes at key upstream points in this pathway. nih.govmdpi.com In human macrophage-like cells and mouse microglial cells, GGOH pretreatment was found to decrease the expression of essential signal transducers, specifically Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and TNF Receptor-Associated Factor 6 (TRAF6). nih.gov These two proteins are critical for relaying the signal from LPS to the IκB kinase (IKK) complex. nih.govmdpi.com By suppressing the levels of IRAK1 and TRAF6, GGOH inhibits the phosphorylation of the IKK complex (IKKα/β) and the p65 subunit of NF-κB. nih.govnih.gov This action prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its target pro-inflammatory genes. nih.govmdpi.com
Table 2: Regulatory Effects of Geranylgeraniol (GGOH) on the NF-κB Inflammatory Pathway This table outlines the documented inhibitory effects of GGOH on key molecules within the NF-κB signaling cascade in response to inflammatory stimuli like LPS.
| Target Molecule/Process | Role in NF-κB Pathway | Observed Effect of GGOH Treatment | Reference |
|---|---|---|---|
| IRAK1 (Interleukin-1 Receptor-Associated Kinase 1) | Upstream signal transducer | Decreased protein expression | nih.gov |
| TRAF6 (TNF Receptor-Associated Factor 6) | Upstream signal transducer | Decreased protein expression | nih.gov |
| IKKα/β (IκB Kinase α/β) | Kinase complex that phosphorylates IκBα | Inhibited phosphorylation | nih.govmdpi.com |
| IκBα (Inhibitor of NF-κB) | Inhibitory protein, sequesters NF-κB in cytoplasm | Inhibited degradation and phosphorylation | nih.govmdpi.com |
| NF-κB p65 | Subunit of NF-κB complex | Inhibited phosphorylation and nuclear translocation | researchgate.netnih.gov |
| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | Downstream inflammatory mediators | Suppressed mRNA expression | nih.gov |
Role as Precursors for Other Biologically Active Compounds
Geranylgeraniol is a fundamental C20 isoprenoid alcohol that serves as a crucial biosynthetic precursor for a wide array of other biologically active molecules. wikipedia.orgnstchemicals.com It is synthesized in humans and other organisms via the mevalonate pathway. ontosight.aiwikipedia.org Its pyrophosphorylated form, geranylgeranyl pyrophosphate (GGPP), is a key intermediate that can be dephosphorylated to yield GGOH or used directly to build more complex molecules. ontosight.aiasm.org
The role of GGOH and its derivative GGPP as a precursor is extensive:
Diterpenes and Carotenoids: GGPP is the direct precursor to all diterpenes and to the C40 carotenoids, a class of pigments vital for photosynthesis and antioxidant defense. researchgate.netwikipedia.org
Vitamins: It is an essential building block for the synthesis of the side chains of vitamin E (tocopherols) and vitamin K (phylloquinone and menaquinones, like menaquinone-4). wikipedia.orgasm.org
Hormones and Steroids: As an intermediate in the mevalonate pathway, it contributes to the biosynthesis of cholesterol and, consequently, all steroid hormones. ontosight.ai
Protein Prenylation: The geranylgeranyl group from GGPP is covalently attached to certain proteins in a post-translational modification process known as geranylgeranylation. ontosight.aiwikipedia.org This lipid anchor is crucial for localizing proteins to cell membranes and mediating their function, particularly for small GTPases involved in cellular signaling. wikipedia.org
Other Bioactive Compounds: It is a precursor for other important molecules such as phytol (B49457), a component of chlorophyll (B73375), and has been identified as a starting material for the synthesis of compounds like paclitaxel. researchgate.netasm.org
Table 3: Biologically Active Compounds Derived from Geranylgeraniol or its Precursor GGPP This table lists major classes of compounds and specific examples that are biosynthetically derived from Geranylgeraniol (GGOH) or Geranylgeranyl Pyrophosphate (GGPP).
| Compound Class | Specific Examples | Biological Significance | Reference |
|---|---|---|---|
| Vitamins | Vitamin E (Tocopherols), Vitamin K2 (Menaquinone-4) | Antioxidants, blood coagulation factors | wikipedia.orgasm.org |
| Carotenoids | β-Carotene, Lycopene | Pigments, antioxidants, Vitamin A precursors | researchgate.netwikipedia.org |
| Diterpenes | Phytol, Paclitaxel (synthesis) | Component of chlorophyll, anticancer agent | researchgate.netasm.org |
| Steroids/Hormones | Cholesterol, Testosterone | Membrane structure, signaling molecules | ontosight.ai |
| Prenylated Proteins | Small GTPases (e.g., Ras, Rho, Rab families) | Critical for intracellular signaling pathways | ontosight.aiwikipedia.org |
Advanced Analytical Methods for Quantitative and Qualitative Analysis in Biological Matrices
Sample Preparation and Extraction Protocols from Complex Biological Systems
Effective analysis of geranylcitronellol from biological sources such as plant tissues, microbial cultures, and cellular lysates necessitates robust sample preparation and extraction protocols. The choice of method depends on the matrix's complexity and the target analyte's physicochemical properties.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a selective and efficient method for sample clean-up and concentration of analytes from complex matrices. It involves passing a liquid sample through a solid sorbent, which retains the analyte of interest. The analyte is then eluted with a suitable solvent.
SPE has been effectively used for the enrichment of diterpenes from plant extracts. nih.govnih.govresearchgate.net In one procedure, a crude diterpene-rich sample was loaded onto a hydrophilic stationary phase column and eluted with a gradient of n-hexane and ethanol (B145695) to separate the sample into fractions. nih.govnih.govresearchgate.net This pre-purification step is often necessary before further analysis or preparative chromatography. nih.gov The choice of sorbent material is critical and can be tailored to the polarity of the target compounds. For instance, hydrophilic interaction liquid chromatography (HILIC) SPE is advantageous for enriching compounds from natural products due to its complementary selectivity to reversed-phase liquid chromatography. nih.gov
Enzymatic Hydrolysis for Metabolite Analysis
In many biological systems, this compound and other terpenoids may exist as conjugated metabolites, such as glucuronides. To accurately quantify the total amount of the parent compound, a deconjugation step is necessary. Enzymatic hydrolysis is the preferred method for this purpose.
This technique is particularly important in human biomonitoring studies where urine is the primary matrix. uzh.chrsc.org For the analysis of geraniol (B1671447) metabolites, urine samples are buffered and treated with β-glucuronidase to hydrolyze the glucuronide conjugates, releasing the free metabolites for subsequent extraction and analysis. uzh.chrsc.org This step is crucial for understanding the full metabolic profile of the parent compound. Enzymes like cellulases and xylanases are also fundamental in biorefinery processes to break down plant biomass into fermentable sugars for the microbial production of terpenoids. celignis.com
High-Sensitivity Detection and Quantification Techniques
Following extraction and sample preparation, highly sensitive and specific analytical techniques are required for the accurate quantification of this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for the quantitative analysis of a wide range of compounds, including terpenoids and their metabolites, in complex biological matrices. nih.govshimadzu.eumdpi.com This technique combines the high-resolution separation capabilities of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. resolvemass.cachromatographyonline.com
A typical UPLC-MS/MS method involves the chromatographic separation of the analyte on a suitable column, followed by ionization, usually via electrospray ionization (ESI). uzh.chnih.gov The ionized analyte is then fragmented in the mass spectrometer, and specific fragment ions are monitored for quantification, a mode known as multiple reaction monitoring (MRM). nih.gov This high degree of specificity allows for accurate quantification even in the presence of co-eluting matrix components. chromatographyonline.com
Methods have been developed for the quantitative determination of geraniol metabolites in human urine using UPLC-MS/MS. uzh.chrsc.org These methods demonstrate excellent sensitivity, with limits of quantification (LOQ) in the low µg/L range. rsc.org For instance, the LOQ for 8-carboxygeraniol was reported as 1.5 µg L−1. rsc.org The development of such a method typically involves optimizing chromatographic conditions (e.g., mobile phase composition, gradient, column type) and mass spectrometric parameters (e.g., capillary voltage, gas flow rates). nih.gov
Table 3: Illustrative UPLC-MS/MS Parameters for Terpenoid Metabolite Analysis This table is a representative example based on typical parameters mentioned in the provided sources and does not reflect a single specific study.
| Parameter | Setting |
|---|---|
| Chromatography System | UPLC System |
| Column | Reversed-phase C18 or Phenyl-Hexyl nih.gov |
| Mobile Phase | Gradient of water with formic acid and acetonitrile (B52724) uzh.chnih.gov |
| Flow Rate | 0.3 - 0.5 mL/min nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode uzh.chnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
The reliability and robustness of UPLC-MS/MS make it an indispensable tool for pharmacokinetic studies, human biomonitoring, and the quality control of natural products containing this compound and related compounds. nih.govnih.govresearchgate.net
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. upf.edu This technique combines the superior separation capability of gas chromatography with the high mass accuracy and resolution of HRMS detectors. The process typically involves an initial extraction of the analyte from the biological matrix, which may be followed by a derivatization step to enhance volatility and thermal stability. nih.gov
In GC-HRMS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. upf.edu As the separated compounds elute, they are ionized, and the resulting ions are analyzed by the high-resolution mass spectrometer. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites, which is critical for their unambiguous identification in a complex biological sample. upf.eduresearchgate.net This high level of specificity is essential for distinguishing the target analyte from other structurally similar compounds or endogenous matrix components.
Quantitative NMR (qNMR) for Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) is an analytical method that allows for the absolute quantification of substances without the need for an identical analyte as a reference standard. resolvemass.cajeol.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.com This allows for the determination of the concentration or purity of a compound by comparing the integral of a specific resonance signal of the analyte, such as this compound, to the integral of a known amount of an internal standard. resolvemass.ca
For absolute quantification, a certified internal standard is added at a known concentration to the sample containing the analyte. resolvemass.caox.ac.uk The method is non-destructive, preserving the sample for further analysis if needed. resolvemass.ca The versatility of qNMR makes it applicable to a wide range of compounds and a valuable tool in fields like drug analysis and quality assurance for determining the purity of organic compounds. jeol.comfujifilm.com
Development and Validation of Analytical Methodologies in Research Settings
The development and validation of analytical methods are critical to ensure that the data generated are accurate, reliable, and reproducible. emerypharma.comresearchgate.net This process is a requirement for methods used in research and is guided by international standards. emerypharma.comeuropa.eu
Linearity, Accuracy, and Precision Assessment
The validation of an analytical method for this compound involves assessing its linearity, accuracy, and precision. emerypharma.compharmaguideline.com
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a specific range. europa.eu It is typically evaluated by analyzing a series of standards at a minimum of five different concentrations. The relationship is often represented by a calibration curve, with a correlation coefficient (R²) close to 1.0 indicating excellent linearity. mdpi.com
Accuracy refers to the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is often determined by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) at different levels, typically covering 80% to 120% of the expected concentration. europa.eu Accuracy is usually expressed as the percent recovery of the known amount. europa.eu
Precision measures the degree of agreement among a series of measurements from the same homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). europa.eu Repeatability assesses precision over a short time under the same conditions, while intermediate precision assesses variations within the same laboratory, such as on different days or with different analysts. europa.eu Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.com
| Parameter | Common Acceptance Criteria |
| Linearity | Correlation Coefficient (R²) > 0.999 mdpi.com |
| Accuracy | Recovery within 98-102% for spiked samples. mdpi.com For bioanalytical methods, mean value should be within 15% of actual value (20% at LLOQ). biopharminternational.com |
| Precision | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 2-3%. mdpi.com For bioanalytical methods, it should not exceed 15% (20% at LLOQ). biopharminternational.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
Determining the limits of detection and quantification is a fundamental aspect of method validation. emerypharma.com
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sepscience.comnih.gov It signifies that the analyte is present. sepscience.com
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.comnih.gov It is a critical parameter for quantitative assays that measure low levels of a substance. nih.gov
These limits are often determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH). sepscience.com Another approach involves using the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. spectroscopyonline.com
| Parameter | Method Based on Standard Deviation & Slope | Method Based on Signal-to-Noise Ratio |
| LOD | LOD = 3.3 * (σ / S) | Signal-to-Noise ratio of 3:1 |
| LOQ | LOQ = 10 * (σ / S) | Signal-to-Noise ratio of 10:1 |
| σ = standard deviation of the response (e.g., of the y-intercepts of regression lines or of blank sample measurements), S = slope of the calibration curve sepscience.com |
Bioanalytical Applications in Metabolic Studies (e.g., Metabolite Profiling)
Validated analytical methods like GC-HRMS and qNMR are essential for various bioanalytical applications, particularly in metabolic studies. nih.govaffiniteinstruments.com Metabolite profiling, a key component of metabolomics, involves the comprehensive identification and quantification of metabolites in a biological sample to understand the metabolic state of an organism. nih.gov
In the context of this compound, these techniques can be applied to:
Identify and Quantify Metabolites: Trace the biotransformation of this compound in biological systems by identifying and measuring the concentrations of its various metabolites. nih.gov
Pharmacokinetic Studies: Understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Elucidate Metabolic Pathways: By analyzing the pattern of metabolites, researchers can gain insights into the enzymatic pathways involved in the breakdown of this compound. mdpi.com For instance, studies on related isoprenoids like geraniol and farnesol (B120207) have used GC-MS to investigate their roles and accumulation in metabolic pathways, demonstrating the utility of this approach. mdpi.com
The high sensitivity and accuracy of these methods allow for the detection of low-concentration metabolites, providing a detailed picture of the metabolic fate of this compound. nih.gov
| Application | Analytical Technique(s) | Objective |
| Metabolite Profiling | GC-HRMS, qNMR | To identify and quantify this compound and its metabolites in biological matrices (e.g., serum, urine). nih.govmdpi.com |
| Pharmacokinetic Analysis | GC-HRMS, LC-MS | To determine the time course of this compound's concentration in the body. nih.gov |
| Metabolic Pathway Investigation | GC-HRMS | To understand the biochemical transformations that this compound undergoes. mdpi.com |
Future Directions and Grand Challenges in Geranylcitronellol Research
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
A primary challenge in the study of geranylcitronellol and other terpenoids is the incomplete characterization of their biosynthetic pathways. While the general route from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) is known, the specific enzymes, particularly terpene synthases (TSs) and subsequent modifying enzymes like cytochromes P450, that lead to the formation of this compound in various organisms are not fully identified. nih.govtandfonline.com The functional plasticity of TSs, which can produce a wide range of terpene products from a single precursor, makes prediction of function from sequence alone a significant hurdle. nih.gov
Future research must focus on the discovery and characterization of these novel enzymes. This involves a combination of genome mining in this compound-producing organisms, followed by heterologous expression and functional analysis of candidate genes. Understanding the regulatory networks that control the expression of these biosynthetic genes is equally crucial. For instance, in plants, the expression of genes involved in tetrapyrrole biosynthesis, which shares precursors with terpenoids, is tightly regulated by light signaling pathways involving transcription factors like HY5. frontiersin.org Similar regulatory mechanisms, potentially involving transcription factors and signaling molecules like cAMP, likely govern this compound production and need to be unraveled. tandfonline.com Investigating the role of specific phosphatases that can convert geranylgeranyl pyrophosphate (GGPP) to geranylgeraniol (B1671449), a related diterpene alcohol, could provide insights into precursor availability for this compound synthesis. mdpi.com
Table 1: Key Research Goals in this compound Biosynthesis
| Research Goal | Approach | Rationale |
|---|---|---|
| Identify Novel Terpene Synthases | Genome mining, heterologous expression, enzyme assays | To pinpoint the specific enzymes responsible for the initial cyclization of the precursor molecule. |
| Characterize Modifying Enzymes | Transcriptome analysis, protein purification, in vitro assays | To understand the subsequent enzymatic steps (e.g., hydroxylation, reduction) that finalize the this compound structure. |
| Uncover Regulatory Networks | Gene expression studies (qRT-PCR, RNA-Seq), promoter analysis, yeast one-hybrid screens | To identify transcription factors and signaling pathways that control the production of this compound. |
| Investigate Subcellular Localization | Fluorescent protein tagging, cell fractionation | To determine where in the cell biosynthesis occurs, which can impact metabolic channeling and production efficiency. |
Comprehensive Investigation of Ecological and Inter-species Communication Roles
This compound functions as a semiochemical, a chemical messenger that mediates interactions between organisms. syntechresearch.comnih.gov These interactions can be intraspecific (pheromones) or interspecific (allelochemicals). syntechresearch.comresearchgate.net Allelochemicals are further classified based on the outcome of the interaction; for example, kairomones benefit the receiver, while allomones benefit the emitter. researchgate.net
While this compound has been identified in various insects and plants, its precise ecological roles are often not well understood. A grand challenge is to move beyond simple identification and conduct comprehensive studies to decipher its function in different ecological contexts. This requires detailed behavioral assays to determine if it acts as an attractant, repellent, or aggregation pheromone. bioprotectionportal.com Investigating its role in tritrophic interactions—for instance, whether its release by a herbivore-damaged plant attracts predators or parasitoids of the herbivore—is a key area for future research. nih.gov Such studies are critical for understanding the chemical ecology of various species and could lead to the development of novel, semiochemical-based strategies for integrated pest management (IPM), such as in monitoring, mass trapping, or mating disruption applications. syntechresearch.comresearchgate.net
Advanced Mechanistic Studies on Cellular and Molecular Interactions
Understanding how this compound exerts its biological effects at a molecular level is a fundamental challenge. As a lipophilic molecule, it is likely to interact with cellular membranes and intracellular proteins. Research on the related compound geranylgeraniol (GGOH) has shown that it can influence key cellular processes by participating in the mevalonate (B85504) pathway, which is essential for producing precursors for protein prenylation. royalsocietypublishing.orgiosrjournals.org Prenylation is a critical post-translational modification for the function of many signaling proteins, including small GTPases of the Rho and Ras superfamilies, which regulate cell cycle, cytoskeletal organization, and vesicular trafficking. royalsocietypublishing.orgnih.govpnas.org
Future studies on this compound should investigate its ability to modulate these pathways. A key question is whether it can be metabolized in vivo to precursors like geranylgeranyl pyrophosphate (GGPP) and thereby influence protein prenylation. pnas.org Advanced techniques such as in silico molecular docking could predict interactions with specific protein targets, like enzymes in the steroidogenesis pathway (e.g., HMG-CoA reductase, lanosterol (B1674476) synthase) or inflammatory signaling proteins. researchgate.net These computational predictions must be validated through in vitro binding assays and cellular studies to confirm the molecular targets and elucidate the precise mechanism of action, such as the inhibition of NF-κB activation or modulation of the cAMP/PKA signaling pathway. tandfonline.comresearchgate.netresearchgate.net
Integration of Omics Data for Systems-Level Understanding
To gain a holistic view of the biological impact of this compound, a systems-level approach is necessary. This involves the integration of multiple "omics" datasets, including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles). researchgate.netnih.gov Analyzing a single omics layer provides only a partial snapshot of a biological response. researchgate.net By combining these data, researchers can construct comprehensive models of the cellular pathways and networks affected by this compound. frontiersin.org
Computational Chemistry and Artificial Intelligence in Pathway Design and Discovery
Exploration of Structure-Activity Relationships for Targeted Biochemical Modulation
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com By systematically synthesizing and testing analogues of this compound, researchers can identify the key structural features—such as the position of double bonds, the presence and location of hydroxyl groups, and stereochemistry—that are essential for its various biological effects.
A major challenge is the synthesis of a diverse library of this compound derivatives for testing. Once synthesized, these compounds can be screened in various bioassays to assess their impact on specific cellular targets or processes. The data generated from these experiments are then used to build quantitative structure-activity relationship (QSAR) models. researchcommons.orgmdpi.com These computational models can, in turn, predict the activity of new, unsynthesized analogues, thereby guiding the design of compounds with enhanced potency, selectivity, or improved physicochemical properties. oncodesign-services.com A thorough exploration of this compound's SAR will be crucial for optimizing its structure for specific applications, whether as a highly effective pest repellent, a targeted anti-inflammatory agent, or a modulator of specific cellular signaling pathways. dntb.gov.ua
Table 2: List of Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Isopentenyl diphosphate | IPP |
| Dimethylallyl diphosphate | DMAPP |
| Geranylgeraniol | GGOH |
| Geranylgeranyl pyrophosphate | GGPP |
| Pregnenolone | |
| Progesterone | |
| Testosterone (B1683101) | |
| Cholesterol | |
| Acetone |
Q & A
Q. What analytical techniques are most effective for identifying Geranylcitronellol in biological or synthetic samples?
- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is standard for separation and quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS-ESI+) are critical. For example, GC analysis of bumble bee secretions revealed this compound at distinct retention times (RT) with characteristic peak area ratios . NMR data (e.g., δ 5.1 ppm for olefinic protons) and HRMS molecular ion peaks (e.g., [M+Na]+ at m/z 345.2554) confirm identity .
Q. How is this compound synthesized in laboratory settings?
- Methodology : A common synthetic route involves:
- Step 1 : Protection of hydroxyl groups using TBDPSCl in CH₂Cl₂ under controlled temperature (0°C to room temperature) .
- Step 2 : Epoxidation via N-bromosuccinimide (NBS) in THF/H₂O, followed by dehydrohalogenation with potassium tert-butoxide (KoBu) to form epoxy derivatives .
- Key Data : Yields (~60–75%) depend on reaction stoichiometry and purification via column chromatography.
Q. What are the primary natural sources of this compound, and how are they studied?
- Methodology : Entomological studies use solvent extraction (e.g., hexane or dichloromethane) of insect glandular secretions, followed by GC-MS profiling. In Bombus perplexus, this compound constitutes ~3–5% of labial gland secretions, identified via RT comparison with synthetic standards .
Advanced Research Questions
Q. How can enantiomeric purity of synthetic this compound derivatives be optimized?
- Methodology : Chiral stationary-phase GC or HPLC (e.g., Chiralcel OD columns) resolves enantiomers. Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (lipases) improves stereoselectivity. Contradictions in reported enantiomer ratios may arise from solvent polarity effects or catalyst loading .
Q. What experimental strategies address low yields in this compound epoxidation reactions?
- Methodology :
- Optimization : Vary solvent systems (e.g., THF vs. DMF) to stabilize transition states.
- Catalysis : Screen Lewis acids (e.g., Ti(OiPr)₄) to enhance electrophilicity.
- Data Analysis : Compare yields under anhydrous vs. biphasic conditions (e.g., 40% yield in THF/H₂O vs. 65% in anhydrous THF with KoBu) .
Q. How do co-eluting compounds interfere with this compound quantification in GC analysis, and how can this be resolved?
- Methodology :
- Column Selection : Use polar columns (e.g., DB-WAX) to improve separation from C21–C29 alkanes .
- Temperature Programming : Gradual increases (e.g., 5°C/min from 50°C to 250°C) reduce peak overlap.
- Validation : Spike synthetic this compound into biological matrices to confirm RT reproducibility .
Q. What role does this compound play in insect chemical ecology, and how is this investigated?
- Methodology : Behavioral assays (e.g., Y-maze tests) assess attraction/repellency. Comparative GC-MS profiling of gland extracts across species identifies ecological specificity. For example, Bombus perplexus uses this compound as a pheromone component, but its absence in related species suggests niche-specific adaptation .
Key Considerations for Methodological Rigor
- Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and instrument parameters (GC column type, NMR shimming) .
- Data Contradictions : Address discrepancies (e.g., variable RTs) by cross-validating with synthetic standards and reporting instrument calibration details .
- Ethical Compliance : For biological studies, obtain permits for insect collection and adhere to institutional ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
